2-(Oxan-2-yl)cyclohexan-1-ol
Description
2-(Oxan-2-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a tetrahydropyran (oxane) ring substituent at the 2-position of the cyclohexanol backbone. The oxane ring introduces steric bulk and polarity, which may influence solubility, stability, and intermolecular interactions compared to other cyclohexanol derivatives . Such compounds are often explored in medicinal chemistry and materials science due to their conformational flexibility and functional group diversity.
Properties
CAS No. |
62870-48-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(oxan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H20O2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h9-12H,1-8H2 |
InChI Key |
CCZQUOSBKJIMMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2CCCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with oxane under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the oxane ring.
Another method involves the use of a Grignard reagent, where cyclohexanone is reacted with an oxane-derived Grignard reagent to form the alcohol. This reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane derivative.
Substitution: Cyclohexyl chloride or bromide.
Scientific Research Applications
2-(Oxan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Potential use in the development of new drugs due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(Oxan-2-yl)cyclohexan-1-ol and related compounds:
Detailed Analysis of Structural and Functional Differences
Polarity and Solubility
- The oxane ring in this compound enhances polarity compared to non-oxygenated analogs like 2-(Pent-4-yn-1-yl)cyclohexan-1-ol, which has a hydrophobic alkyne group . This polarity may improve solubility in polar aprotic solvents (e.g., DMSO or acetone), making it suitable for reactions requiring polar environments.
- In contrast, menthol ’s isopropyl and methyl groups confer high lipophilicity, limiting water solubility but enhancing membrane permeability .
Pharmacological Activity
- Tramadol’s dimethylaminomethyl and m-methoxyphenyl groups enable dual analgesic mechanisms, unlike simpler cyclohexanol derivatives. The trans-isomer exhibits 1/3 the potency of morphine in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
